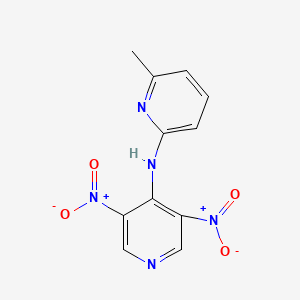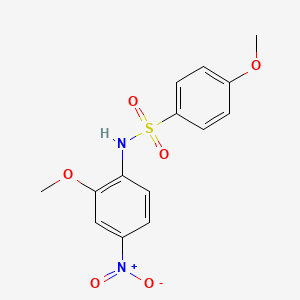
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential applications in various fields. MNBS has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been studied for its potential as a fluorescent probe for detecting zinc ions in biological systems.
作用機序
The mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site. This compound has also been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of cellular signaling pathways, and antibacterial activity. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This compound has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus. Furthermore, this compound has been shown to modulate the activity of certain signaling pathways, such as the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. This compound has been shown to be stable under various conditions, including in the presence of light and air. This compound is also soluble in various solvents, which makes it easier to use in experiments. Furthermore, this compound has been shown to have high specificity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, this compound also has some limitations, including its potential toxicity and its limited availability.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide, including its potential applications in cancer therapy, enzyme inhibition, and fluorescent imaging. This compound has shown promise as a potential inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound also has potential as a fluorescent probe for detecting zinc ions in biological systems. Furthermore, this compound may have potential as an antibacterial agent, and further studies are needed to explore this possibility. Overall, this compound has great potential for various applications, and further research is needed to fully understand its mechanism of action and potential uses.
合成法
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitroaniline in the presence of a base. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxy-4-nitrophenol in the presence of a base and a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-4-6-12(7-5-11)23(19,20)15-13-8-3-10(16(17)18)9-14(13)22-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBZWDSVRAZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[4-(methylthio)benzyl]acetamide](/img/structure/B5024361.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5024369.png)
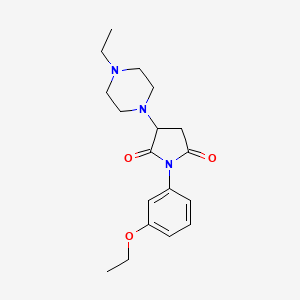
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
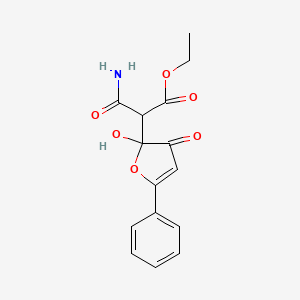
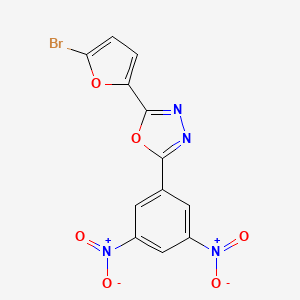
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
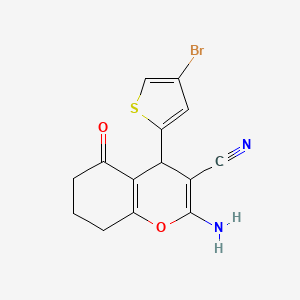
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5024427.png)
![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)
![1-[6-(mesityloxy)hexyl]piperidine](/img/structure/B5024453.png)
